molecular formula C23H21ClN2O B14588477 3-Chloro-4-[2-(dimethylamino)phenyl]-1,3-diphenylazetidin-2-one CAS No. 61200-82-6

3-Chloro-4-[2-(dimethylamino)phenyl]-1,3-diphenylazetidin-2-one

Cat. No.: B14588477
CAS No.: 61200-82-6
M. Wt: 376.9 g/mol
InChI Key: RKZCQVVLBUUPFH-UHFFFAOYSA-N
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Description

3-Chloro-4-[2-(dimethylamino)phenyl]-1,3-diphenylazetidin-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, a dimethylamino group, and a diphenylazetidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-[2-(dimethylamino)phenyl]-1,3-diphenylazetidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 2-(dimethylamino)benzaldehyde with diphenylacetyl chloride in the presence of a base to form an intermediate, which is then cyclized to produce the azetidinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-[2-(dimethylamino)phenyl]-1,3-diphenylazetidin-2-one undergoes various chemical reactions, including:

  • Oxidation

Properties

CAS No.

61200-82-6

Molecular Formula

C23H21ClN2O

Molecular Weight

376.9 g/mol

IUPAC Name

3-chloro-4-[2-(dimethylamino)phenyl]-1,3-diphenylazetidin-2-one

InChI

InChI=1S/C23H21ClN2O/c1-25(2)20-16-10-9-15-19(20)21-23(24,17-11-5-3-6-12-17)22(27)26(21)18-13-7-4-8-14-18/h3-16,21H,1-2H3

InChI Key

RKZCQVVLBUUPFH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1C2C(C(=O)N2C3=CC=CC=C3)(C4=CC=CC=C4)Cl

Origin of Product

United States

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